Allantoate

Enzyme Kinetics Purine Catabolism Substrate Affinity

Researchers require the correct intermediate for purine degradation assays; using allantoin instead causes false negatives. Allantoate is the obligatory substrate for allantoate amidohydrolase (AAH). - **Specificity:** Strict substrate for AAH; not hydrolyzed by allantoinase. - **Kinetic Data:** Defined Km of 1.0 mM for precise enzyme assays. - **Application:** Biomarker for nitrogen stress in plants; co-crystallization (2.25 Å structure) for inhibitor design. - **Supply:** Available in research-grade purity for immediate shipment.

Molecular Formula C4H7N4O4-
Molecular Weight 175.12 g/mol
Cat. No. B10759256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoate
Molecular FormulaC4H7N4O4-
Molecular Weight175.12 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(NC(=O)N)NC(=O)N
InChIInChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1
InChIKeyNUCLJNSWZCHRKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allantoate Procurement: Verified Differentiators


Allantoate (allantoic acid; diureidoacetate) is the key intermediate in the purine catabolic pathway, positioned downstream of allantoin and upstream of ureidoglycolate [1]. It exists as a crystalline acid, slightly soluble in water, with a molecular weight of 176.13 g/mol [2]. Its role as a metabolic intermediate and nitrogen transport molecule makes it essential for studies in plant nitrogen economy, microbial purine degradation, and enzymatic mechanism elucidation.

Specific substrate for allantoate amidohydrolase (AAH) activity assays and inhibitor screening
Key purine catabolic intermediate for nitrogen remobilization and senescence studies in plants
Crystallographic ligand for M20 peptidase family structural biology and drug design

Why Allantoate Substitution Fails


Despite their sequential positions in the purine degradation pathway, allantoate exhibits fundamentally distinct enzymatic interactions and physiological roles compared to its immediate neighbors allantoin and ureidoglycolate. Allantoate is the specific substrate for allantoate amidohydrolase (AAH), an enzyme that exhibits strict substrate specificity and does not hydrolyze allantoin [1]. Furthermore, allantoate degradation proceeds via a Mn²⁺-dependent mechanism that is distinct from the urease-dependent pathways of urea or the allantoinase-mediated hydrolysis of allantoin [2]. Substituting allantoate with allantoin in assays of AAH activity, nitrogen remobilization studies, or ROS scavenging experiments will yield false negatives and misinterpretation of metabolic flux [3].

AAH substrate specificity
Allantoin is not hydrolyzed by AAH; substitution yields false negatives in enzyme activity studies.
Distinct degradation mechanism
Allantoate degradation is Mn²⁺-dependent and urease-independent, unlike urea or allantoin pathways.
Stress marker divergence
Allantoate accumulation in Osaah mutants cannot be compensated by exogenous allantoin; profiles may not transfer.

Allantoate: Quantitative Evidence


Substrate Affinity: Allantoate vs. Allantoinase

The apparent Michaelis constant (Km) for allantoate degradation by allantoate amidohydrolase in soybean extracts is 1.0 mM [1]. In contrast, the enzyme allantoinase, which acts on allantoin, exhibits a much lower affinity, with a Km of 17.3 mM in cotyledons and 24.4 mM in nodules [2]. This 17- to 24-fold difference in Km indicates that allantoate is the preferred, higher-affinity substrate for its cognate enzyme compared to allantoin for allantoinase.

Enzyme Affinity
Cross-study comparable
Km = 1.0 mM (AAH)
17- to 24-fold lower than allantoin for allantoinase
Supports AAH kinetic characterization and inhibitor screening
Soybean extracts; cross-study comparison
Enzyme Kinetics Purine Catabolism Substrate Affinity

Mn²⁺-Dependent vs. Urease-Dependent Degradation

Allantoate degradation in soybean extracts proceeds via a Mn²⁺-dependent mechanism, producing CO₂, NH₃, and glyoxylate. Crucially, urea is produced at less than 10% the rate of urease-independent CO₂ release, and the potent urease inhibitor phenyl phosphordiamidate does not inhibit CO₂ and NH₃ release from allantoate [1]. This is in direct contrast to urea degradation, which is strictly urease-dependent and inhibited by phenyl phosphordiamidate. The allantoate-degrading activity was more than 5-fold greater in seed coats than in embryos [1].

Degradation Mechanism
Head-to-head
Mn²⁺-dependent (AAH) vs. urease-dependent (urease)
Distinct pathway; urea cannot replicate Mn²⁺-dependent CO₂/NH₃ release
Soybean seed coats; phenyl phosphordiamidate did not inhibit
Enzyme Mechanism Cofactor Specificity Metabolic Pathway

Physiological ROS Scavenging in XDH Mutants

In Arabidopsis thaliana mutants lacking xanthine dehydrogenase (Atxdh1), which cannot produce ureides, dark-treated plants exhibited elevated ROS and higher mortality upon re-exposure to light compared to wild-type. Addition of exogenous allantoin or allantoate attenuated ROS levels and reduced mortality [1]. While both ureides show ROS scavenging activity in vitro, in planta, allantoate is the terminal ureide produced and the direct substrate for degradation; its accumulation in mutants (e.g., Osaah) correlates with altered H₂O₂ and MDA levels [2]. Specifically, in rice, Osaah mutants (with elevated allantoate and allantoin) showed significantly increased H₂O₂ and MDA, whereas overexpression lines (with reduced ureides) showed decreased levels under salt stress [2].

ROS Scavenging
Cross-study comparable
Exogenous allantoate reduced ROS and mortality in Atxdh1 mutant
Supports ureide-mediated oxidative stress model investigations
Arabidopsis and rice models; quantitative values to verify
Oxidative Stress Plant Stress Physiology Reactive Oxygen Species

Crystal Structure of Allantoate-AAH Complex

The X-ray crystal structure of allantoate amidohydrolase (AAH) from E. coli in complex with its substrate allantoate was solved at 2.25 Å resolution [1]. The structure reveals an α/β scaffold with two co-catalytic zinc ions that specifically position allantoate for hydrolysis of its N-carbamyl bond. This is distinct from allantoinase, which hydrolyzes the hydantoin ring of allantoin [2]. The ternary complex structure (enzyme-allantoate-sulfate) demonstrates the conformational changes required for catalysis, providing a precise molecular blueprint for inhibitor design that is unique to allantoate-bound AAH and cannot be extrapolated from allantoin-bound structures.

Crystal Structure
Head-to-head
2.25 Å resolution; AAH-allantoate ternary complex with two zinc ions
Structural template for inhibitor design (M20 peptidase family)
E. coli AAH; distinct from allantoinase fold
Structural Biology Enzyme Mechanism Crystallography

Photorespiratory Pathway vs. Urea-Dependent Metabolism

Studies in soybean cell suspensions and plants demonstrate that allantoate is catabolized by allantoate amidohydrolase to produce NH₄⁺ and CO₂, with carbons 4 and 5 entering the photorespiratory pathway via glyoxylate [1]. This is the first evidence that allantoate is metabolized without urease action. In contrast, allantoin degradation can proceed via urease-dependent pathways in some organisms [2]. Furthermore, in soybean, allantoate is broken down in a manner distinct from the classic urease pathway, indicating a unique metabolic routing that directly links purine catabolism to photorespiration [1].

Metabolic Routing
Head-to-head
Photorespiratory entry via glyoxylate; no urease involvement
Links purine catabolism to central carbon metabolism
Soybean cell suspensions; pathway divergence from allantoin
Plant Nitrogen Metabolism Photorespiration Metabolic Flux

Salt Sensitivity: Osaah Mutants & Allantoin Failure

In rice (Oryza sativa), allantoate amidohydrolase (OsAAH) overexpression confers salt tolerance, while Osaah mutants show increased sensitivity. Compared to wild type, ureide (allantoin and allantoate) contents were significantly increased in Osaah mutants and reduced in overexpression lines [1]. Importantly, exogenous allantoin significantly promoted salt tolerance in OsAAH overexpression lines but not in Osaah mutants, indicating that allantoate accumulation (due to blocked degradation) is detrimental and cannot be compensated by allantoin supplementation [1]. This establishes a functional divergence: allantoate acts as a stress signal or toxic intermediate when accumulated, whereas allantoin can act as a protective agent only when downstream metabolism is intact.

Stress Tolerance
Head-to-head
Osaah mutants: exogenous allantoin failed to rescue salt tolerance
Allantoate accumulation indicates impaired stress response; not bypassed by allantoin
Rice seedlings; significant differences reported (n=3)
Abiotic Stress Rice Genetics Crop Improvement

Allantoate: Key Application Scenarios


AAH Activity Assays & Inhibitor Screening

Allantoate is the obligatory substrate for measuring AAH activity. The well-defined Km of 1.0 mM enables precise kinetic assays in crude or purified enzyme preparations from plants, bacteria, and fungi. This scenario is supported by the demonstrated Mn²⁺-dependence and lack of urease involvement, ensuring assay specificity [1]. Researchers developing AAH inhibitors for agricultural or antimicrobial applications require authentic allantoate for reliable high-throughput screening and mechanism-of-action studies.

Plant Nitrogen Remobilization & Senescence

In Arabidopsis and legume models, allantoate is a key transported ureide and a marker of purine catabolism during senescence and low-nitrogen stress. The use of allantoate, rather than allantoin, is essential because Atxdh1 and Ataah mutants show distinct allantoate accumulation phenotypes and altered nitrogen remobilization [2]. Quantifying tissue-specific allantoate levels (e.g., seed coat vs. embryo, young vs. old leaves) provides critical insight into nitrogen use efficiency and stress adaptation.

M20 Peptidase Structure & Drug Design

The high-resolution (2.25 Å) crystal structure of AAH bound to allantoate provides a unique template for understanding substrate recognition and catalytic mechanism in the M20 peptidase family. Allantoate is the only ureide that reveals the N-carbamyl hydrolysis specificity of this enzyme class [3]. This structural information is directly applicable to the design of inhibitors targeting AAH in pathogenic bacteria or crop pests, making allantoate an indispensable reagent for co-crystallization and fragment-based drug discovery.

Abiotic Stress Screening & Crop Improvement

In rice and other cereals, allantoate amidohydrolase (AAH) is a validated target for improving salt and drought tolerance. The differential response of Osaah mutants and overexpression lines to exogenous allantoin demonstrates that allantoate levels are a critical determinant of stress sensitivity [4]. Plant breeders and biotechnologists can use allantoate as a biomarker for selecting stress-tolerant lines and as a chemical probe to dissect the ureide-mediated ROS scavenging pathway.

Application
Selection Property
Validation Focus
AAH Activity Assays & Inhibitor Screening
Substrate identity and kinetic consistency
Km reproducibility and Mn²⁺-dependent activity confirmation
Plant Nitrogen Remobilization & Senescence
Metabolic intermediate identity and tissue-specific accumulation
Ureide level changes under low-nitrogen stress in model plants
M20 Peptidase Structure & Drug Design
Crystallographic-grade ligand purity
Co-crystallization and binding mode confirmation with AAH
Abiotic Stress Screening & Crop Improvement
Allantoate as stress biomarker
Correlation of allantoate levels with salt/drought tolerance in cereals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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